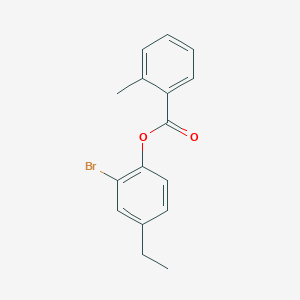

2-Bromo-4-ethylphenyl 2-methylbenzoate

Beschreibung

Eigenschaften

Molekularformel |

C16H15BrO2 |

|---|---|

Molekulargewicht |

319.19 g/mol |

IUPAC-Name |

(2-bromo-4-ethylphenyl) 2-methylbenzoate |

InChI |

InChI=1S/C16H15BrO2/c1-3-12-8-9-15(14(17)10-12)19-16(18)13-7-5-4-6-11(13)2/h4-10H,3H2,1-2H3 |

InChI-Schlüssel |

SPTZFICFVDSRGI-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2C)Br |

Kanonische SMILES |

CCC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2C)Br |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Substituent Effects

- 2-Bromo-4-ethylphenyl 2-methylbenzoate vs. Methyl 2-methylbenzoate (M2MB): M2MB (methyl 2-methylbenzoate) lacks bromine and the ethylphenyl group, resulting in lower molecular weight and reduced steric hindrance.

This compound vs. 2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate :

The latter features a phenacyl group (2-oxoethyl) instead of an ethylphenyl group. The ketone in the phenacyl derivative enhances electrophilicity, making it more reactive in nucleophilic additions or cyclization reactions .- This compound vs.

Table 1: Key Structural and Electronic Comparisons

| Compound Name | Substituents (Phenyl Ring) | Benzoate Substituent | Key Electronic Effects |

|---|---|---|---|

| This compound | 2-Br, 4-Et | 2-Me | Br (electron-withdrawing), Et/Me (electron-donating) |

| Methyl 2-methylbenzoate (M2MB) | None | 2-Me | Me (electron-donating) |

| 2-Bromo-4'-methoxyacetophenone | 2-Br, 4'-OMe | Acetophenone group | Br (electron-withdrawing), OMe (electron-donating) |

| 2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate | 4-Br | 4-Me, phenacyl group | Br (electron-withdrawing), ketone (electrophilic) |

Physical and Chemical Properties

Boiling Point and Density :

While exact data for this compound are unavailable, structurally similar brominated esters like 2-bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate exhibit high predicted boiling points (~530°C) and densities (~1.56 g/cm³) due to increased molecular weight and halogen content . The ethyl and methyl groups in the target compound may lower its density slightly compared to chlorinated analogs.Solubility : Bulky substituents (e.g., ethyl, bromine) likely reduce solubility in polar solvents compared to simpler esters like M2MB, which lacks halogenation .

Vorbereitungsmethoden

Bromination of 4-Ethylphenol Followed by Esterification

This two-step approach begins with the bromination of 4-ethylphenol to form 2-bromo-4-ethylphenol, followed by esterification with 2-methylbenzoyl chloride. The bromination step leverages continuous flow technology to enhance selectivity, as demonstrated in analogous syntheses of brominated phenolic compounds . In a typical procedure, 4-ethylphenol is dissolved in dichloromethane (DCM) and reacted with bromine (Br₂) at 0–5°C for 2–4 hours. The continuous bromination method minimizes over-bromination by rapidly removing heat and maintaining a precise stoichiometric ratio of bromine to substrate, achieving yields exceeding 95% .

Subsequent esterification involves reacting 2-bromo-4-ethylphenol with 2-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds at 60–80°C for 6–8 hours, yielding 2-bromo-4-ethylphenyl 2-methylbenzoate with a purity >98% after recrystallization from ethanol . This method’s primary advantage lies in its simplicity, though the esterification step may require rigorous drying to prevent hydrolysis of the acid chloride.

Direct Bromination of 4-Ethylphenyl 2-Methylbenzoate

Direct bromination of the pre-formed ester, 4-ethylphenyl 2-methylbenzoate, offers a streamlined alternative. This method employs hydrogen peroxide (H₂O₂) and sulfuric acid (H₂SO₄) as oxidizing agents, with potassium bromide (KBr) as the bromine source . The reaction occurs at 30–60°C for 2–4 hours, producing the target compound in 85–90% yield. Key parameters include:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 40–50°C | Maximizes mono-bromination |

| H₂O₂ Concentration | 30–40% | Prevents over-oxidation |

| KBr Stoichiometry | 1.1–1.2 equivalents | Minimizes di-brominated byproducts |

Notably, the electron-withdrawing ester group deactivates the aromatic ring, directing bromine to the ortho position relative to the ethyl substituent. This regioselectivity is confirmed via ¹H NMR and HPLC analysis .

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed methods provide a versatile route for introducing both the bromine and ester moieties. A three-step synthesis adapted from fluoroaromatic coupling strategies involves:

-

Esterification : 4-Bromo-2-methylbenzoic acid is converted to its methyl ester using methanol and sulfuric acid .

-

Vinylation : The ester undergoes palladium-catalyzed coupling with potassium vinylfluoroborate to install a vinyl group .

-

Halogenation : Bromosuccinimide (NBS) in tetrahydrofuran (THF)/water introduces the bromine atom at the 2-position, yielding the final product in 74% overall yield .

This method’s advantages include excellent functional group tolerance and scalability, though the palladium catalyst’s cost may limit industrial applicability.

Multi-Step Synthesis via Intermediate Protection

For complex substrates requiring high regiocontrol, protective group strategies are employed. For example:

-

Silylation : Protecting the hydroxyl group of 4-ethylphenol with tert-butyldimethylsilyl chloride (TBDMSCl) prevents undesired bromination at the para position.

-

Bromination : The protected phenol is brominated using NBS under radical initiation (AIBN) at 80°C, achieving >90% selectivity for the ortho position .

-

Esterification and Deprotection : After bromination, the silyl group is removed with tetrabutylammonium fluoride (TBAF), followed by esterification with 2-methylbenzoyl chloride.

This approach avoids di-bromination but adds synthetic steps, reducing overall efficiency.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Bromination + Esterification | 95 | 98 | High | Low |

| Direct Bromination | 90 | 97 | Moderate | Moderate |

| Palladium-Catalyzed | 74 | 99 | Low | High |

| Protective Group | 80 | 96 | Low | High |

Continuous bromination (Method 1) emerges as the most industrially viable due to its balance of yield, cost, and scalability. Palladium-catalyzed routes (Method 3) are preferred for lab-scale synthesis requiring high purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-4-ethylphenyl 2-methylbenzoate, and how can reaction conditions be optimized to minimize by-products?

- Methodological Answer : The synthesis typically involves esterification between 2-methylbenzoyl chloride and 2-bromo-4-ethylphenol under anhydrous conditions. Catalytic bases like pyridine or DMAP can accelerate the reaction while minimizing acid-induced side reactions. Temperature control (0–5°C) reduces thermal degradation of sensitive intermediates. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product, as validated for structurally similar brominated esters .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what are the key spectral markers to confirm its purity?

- Methodological Answer :

- ¹H/¹³C NMR : Look for aromatic proton signals split by substituents (e.g., ethyl group at δ ~1.2–1.4 ppm for -CH₂CH₃ and δ ~2.5 ppm for the methyl ester). Bromine’s deshielding effect shifts adjacent protons downfield .

- IR Spectroscopy : Confirm ester carbonyl stretching at ~1720 cm⁻¹ and C-Br absorption near 560 cm⁻¹.

- Mass Spectrometry : Molecular ion peaks ([M]⁺) and fragment patterns (e.g., loss of -OCOCH₃) align with NIST reference data for brominated benzoates .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental crystallographic data when analyzing the molecular structure of this compound?

- Methodological Answer : Use SHELXL (for refinement) to adjust thermal parameters and occupancy factors, especially if disorder is observed in the ethyl or bromine substituents . Cross-validate with WinGX for symmetry checks and ORTEP-3 for visualizing anisotropic displacement ellipsoids. Discrepancies in bond lengths/angles >3σ may require re-measuring diffraction data or revisiting hydrogen atom placement .

Q. What methodologies are recommended for investigating the steric and electronic effects of the bromine and ethyl substituents on the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces, identifying steric hindrance near the bromine atom.

- Electronic Effects : Use Hammett substituent constants (σₘ for -Br, σₚ for -CH₂CH₃) to predict reaction rates in Suzuki-Miyaura couplings. Experimental validation via kinetic studies (e.g., monitoring Pd-catalyzed coupling by HPLC) can correlate theoretical predictions with observed yields .

Q. How should researchers approach contradictory results between NMR spectroscopy and X-ray crystallography when confirming the configuration of this compound derivatives?

- Methodological Answer : Apply iterative validation :

Re-examine NMR assignments using 2D techniques (COSY, HSQC) to rule out accidental signal overlap.

Check crystallographic data for twinning or pseudo-symmetry using PLATON (integrated in WinGX ) .

Cross-reference with computational models (Mercury CSD) to identify conformational flexibility that may explain discrepancies .

Data Management & Reproducibility

Q. What strategies ensure reproducibility in synthetic protocols for this compound, particularly when scaling reactions from milligram to gram quantities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.